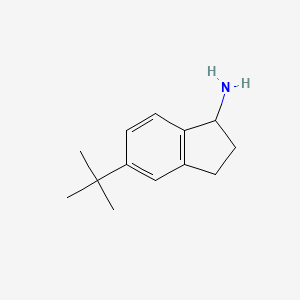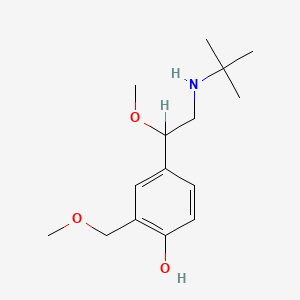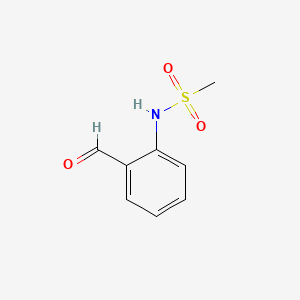
Isolongifolanone
Overview
Description
Isolongifolanone is a sesquiterpene ketone with the molecular formula C15H24O. It is known for its fresh woody note, dry and diffusive with a rich amber quality. This compound is widely used in the fragrance industry due to its unique scent profile .
Mechanism of Action
Target of Action
Isolongifolanone, also known as (2S,4aS)-1,1,5,5-Tetramethylhexahydro-1H-2,4a-methanonaphthalen-8(2H)-one, primarily targets Cyclin-dependent kinase-2 (CDK-2), an important regulatory factor in the G1/S phase transition . CDK-2 targeting has been shown to suppress the viability of multiple cancers .
Mode of Action
This compound interacts with its primary target, CDK-2, leading to significant changes in the biological behavior of cancer cells . The compound’s interaction with CDK-2 results in G0/G1 arrest and lower CDK-2 expression in treated cells compared to controls .
Biochemical Pathways
This compound affects the cell cycle and apoptosis pathways . Its interaction with CDK-2 leads to G0/G1 arrest, disrupting the normal cell cycle . Additionally, it promotes apoptosis, a form of programmed cell death, via the mitochondrial pathway .
Pharmacokinetics
This compound exhibits good intestinal absorption and blood-brain barrier penetrability, which are crucial for its bioavailability . It also shows high stability and affinity with CDK-2, with no developmental toxicity .
Result of Action
The molecular and cellular effects of this compound’s action include significant inhibition of the viability, proliferation, and migration of cancer cells in a dose- and time-dependent manner . It also induces apoptosis in these cells, as evidenced by increased apoptotic ratios with increasing concentrations of the compound .
Biochemical Analysis
Biochemical Properties
Isolongifolanone interacts with several biomolecules, notably Cyclin-dependent kinase-2 (CDK-2), a key regulatory factor in the G1/S phase transition . It has been shown to suppress the viability of multiple cancers by targeting CDK-2 .
Cellular Effects
This compound has been found to significantly inhibit the viability, proliferation, and migration of human glioma cells in a dose- and time-dependent manner . It induces G0/G1 arrest and lowers CDK-2 expression in cells treated with it . The apoptotic ratio of glioma cells increases significantly with increasing concentrations of this compound .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It targets CDK-2, leading to G0/G1 arrest and lower CDK-2 expression in cells . It also enhances the accumulation of intracellular reactive oxygen species (ROS), inducing apoptosis in cells .
Metabolic Pathways
It is known to interact with CDK-2, which plays a crucial role in cell cycle regulation .
Subcellular Localization
Given its interactions with CDK-2, it is likely to be found in the nucleus where CDK-2 is located .
Preparation Methods
Isolongifolanone can be synthesized through several methods:
Isomerization and Oxidation: One common method involves the isomerization of longifolene, a sesquiterpene found in heavy turpentine oil, under acidic conditions to produce isolongifolene.
Oxidation with Sodium Dichromate: Another method involves the oxidation of isolongifolene with sodium dichromate in acetic acid, producing a mixture of saturated and unsaturated ketones.
Chemical Reactions Analysis
Isolongifolanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide and sodium dichromate.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: It can undergo substitution reactions to form derivatives such as pyrazoline and pyrimidine.
Common reagents and conditions used in these reactions include hydrogen peroxide, formic acid, and sodium dichromate. Major products formed from these reactions include various ketones and alcohols .
Scientific Research Applications
Isolongifolanone has a wide range of applications in scientific research:
Comparison with Similar Compounds
Isolongifolanone can be compared with other sesquiterpene ketones such as cedranone and thujopsanone. These compounds share similar structural features but differ in their specific applications and biological activities:
Cedranone: Known for its use in fragrance and as an intermediate in organic synthesis.
Thujopsanone: Used in traditional medicine and as a natural insect repellent.
Properties
CAS No. |
29461-14-1 |
|---|---|
Molecular Formula |
C15H24O |
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(3S,6S,9S)-2,2,8,8-tetramethyl-octahydro-1H-2,4a-methanonapthalen-10-one |
InChI |
InChI=1S/C15H24O/c1-13(2)7-6-11(16)12-14(3,4)10-5-8-15(12,13)9-10/h10,12H,5-9H2,1-4H3/t10-,12-,15-/m0/s1 |
InChI Key |
VCOCESNMLNDPLX-WBIUFABUSA-N |
SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |
Isomeric SMILES |
CC1(CCC(=O)[C@@H]2[C@@]13CC[C@@H](C3)C2(C)C)C |
Canonical SMILES |
CC1(CCC(=O)C2C13CCC(C3)C2(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of isolongifolanone and what are its key physicochemical properties?
A1: this compound is a tricyclic sesquiterpene ketone. Its molecular formula is C15H22O, and its molecular weight is 218.33 g/mol. Spectroscopic data, including 1H NMR, 13C NMR, IR, and MS, have been used to confirm its structure. [, ]
Q2: Where is this compound found naturally?
A2: this compound is a natural product found in various plant species. It has been identified as a significant component of the essential oil extracted from wild mushrooms (Lactarius hatsudake), a delicacy in Japanese cuisine. [] Additionally, it has been found in the essential oils of Tagetes minuta and Lavandula coronopifolia. [] Protium heptaphyllum [] and Ferula badrakema [] are other plant sources of this compound.
Q3: What are the reported biological activities of this compound and its derivatives?
A3: this compound and its derivatives have shown promise in various biological assays:
- Antitumor Activity: Several studies have demonstrated the antiproliferative activity of this compound derivatives against various cancer cell lines, including human hepatoma cells (HepG2), human umbilical vein endothelial cells (HUVECs), human breast cancer (MCF-7) cells, human cervical cancer (HeLa) cells, and human liver cancer (HepG2) cells. The observed anticancer activity is often attributed to the induction of apoptosis and the accumulation of reactive oxygen species (ROS) within cancer cells. [, , , ]
- Anti-Inflammatory Activity: Certain this compound derivatives exhibit anti-inflammatory properties, as evidenced by their inhibitory effects on inflammatory mediators. []
- Acaricidal Activity: Studies have demonstrated the potential of this compound and essential oils containing it as acaricides against the two-spotted spider mite (Tetranychus urticae). The mechanism of action involves both toxicity and repellency against the mites. [, ]
- Antimicrobial Activity: While this compound itself may not be strongly antimicrobial, essential oils rich in this compound have shown moderate antibacterial activity against specific gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus, as well as the fungal strain Candida albicans. []
- Insect Repellent Activity: Research suggests that this compound possesses insect repellent properties, particularly against bed bugs (Cimex lectularius). []
Q4: How has this compound been modified to improve its biological activity?
A4: Researchers have synthesized various this compound derivatives, introducing different functional groups to modulate its biological activity. For example, the introduction of pyrazole rings has led to the development of potent antitumor agents that induce apoptosis by enhancing ROS levels. [, ] Furthermore, incorporating thiazolo[3,2-a]pyrimidine moieties has resulted in compounds with enhanced antitumor activity against various cancer cell lines. [] These modifications highlight the importance of structure-activity relationships (SAR) in optimizing the biological activity of this compound.
Q5: What are the potential applications of this compound in drug development?
A5: The diverse biological activities of this compound and its derivatives make it a promising scaffold for developing novel therapeutic agents. Its potential applications include:
Q6: Have there been any studies on the environmental impact of this compound?
A6: While the research primarily focuses on the biological activity and synthetic modifications of this compound, there is limited information available regarding its environmental impact and degradation. Further studies are necessary to assess its potential ecotoxicological effects and develop strategies to mitigate any negative impacts.
Q7: What analytical techniques are used to study this compound?
A7: Various analytical techniques are employed to characterize, quantify, and monitor this compound. Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify this compound in essential oils and plant extracts. [, , , ] Nuclear magnetic resonance spectroscopy (NMR), including 1H NMR and 13C NMR, is crucial for structural elucidation and confirmation. [, , ] Other methods like infrared spectroscopy (IR) and elemental analysis are also utilized. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
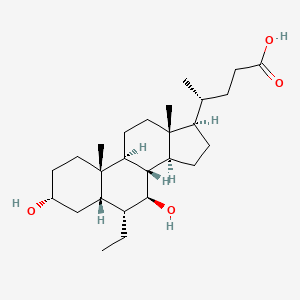
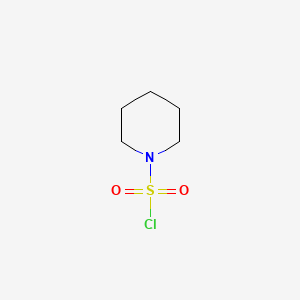
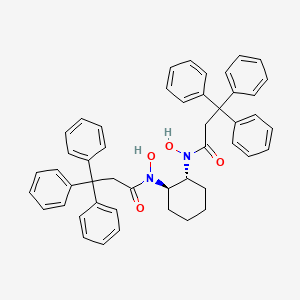
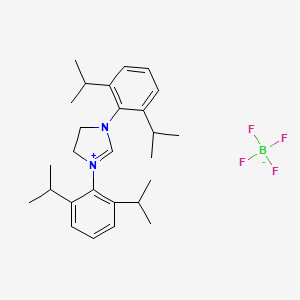
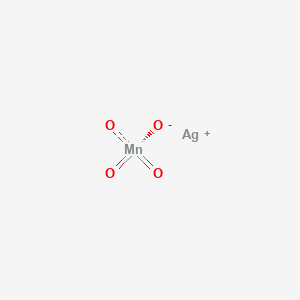
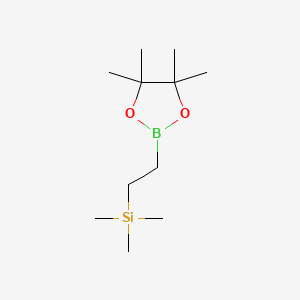
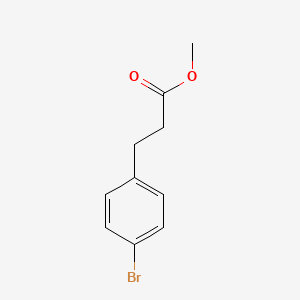
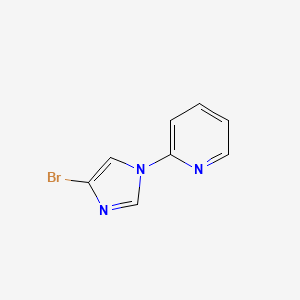
![2-Iodo-benzo[b]thiophene](/img/structure/B1589447.png)

